Cas no 13917-35-6 (2-[(2,5-dihydroxy-3,6-dioxo-4-tridecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-tridecylcyclohexa-2,5-diene-1,4-dione)

2-[(2,5-dihydroxy-3,6-dioxo-4-tridecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-tridecylcyclohexa-2,5-diene-1,4-dione structure
13917-35-6 structure
Product Name:2-[(2,5-dihydroxy-3,6-dioxo-4-tridecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-tridecylcyclohexa-2,5-diene-1,4-dione
CAS-Nr.:13917-35-6
MF:C39H60O8
MW:656.888913154602
CID:1272901
PubChem ID:417291
Update Time:2025-04-20

2-[(2,5-dihydroxy-3,6-dioxo-4-tridecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-tridecylcyclohexa-2,5-diene-1,4-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-[(2,5-dihydroxy-3,6-dioxo-4-tridecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-tridecylcyclohexa-2,5-diene-1,4-dione
    • Bis-&lt
    • 2.5-dihydroxy-3.6-dioxo-4-tridecyl-3.6-dihydro-phenyl&gt
    • -methan
    • 2,5-Cyclohexadiene-1,4-dione, 2,2'-methylenebis(3,6-dihydroxy-5-tridecyl-
    • 5,5'-Methylen-bis&lt
    • 3,6-dihydroxy-2-n-tridecyl-benzochinon-(1,4)&gt
    • ARDISIN
    • Bis-(2,5-dihydroxy-4-tridecyl-3,6-benzochinon-1-yl)-methan
    • AC1L9DA4
    • 2,5-Cyclohexadiene-1,4-dione, 2,2'-methylenebis[3,6-dihydroxy-5-tridecyl-
    • NSC88927
    • Bis-< 2.5-dihydroxy-3.6-dioxo-4-tridecyl-3.6-dihydro-phenyl> -methan; 2,5-Cyclohexadiene-1,4-dione, 2,2'-methylenebis(3,6-dihydroxy-5-tridecyl-; 5,5'-Methylen-bis< 3,6-dihydroxy-2-n-tridecyl-benzochinon-(1,4)> ; ARDISIN; Bis-(2,5-dihydroxy-4-tridecyl-3,6-benzochinon-1-yl)-methan; AC1L9DA4; 2,5-Cyclohexadiene-1,4-dione, 2,2'-methylenebis[3,6-dihydroxy-5-tridecyl-; NSC88927;
    • NSC-88927
    • 13917-35-6
    • 2,2'-Methylenebis(3,6-dihydroxy-5-tridecyl-2,5-cyclohexadiene-1,4-dione)
    • NSC 88927
    • CHEMBL1981599
    • DTXSID00160951
    • 2-[(2,5-dihydroxy-3,6-dioxo-4-tridecyl-cyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-tridecyl-1,4-benzoquinone
    • P-BENZOQUINONE, 2,2'-METHYLENEBIS(3,6-DIHYDROXY-5-TRIDECYL-
    • UNII-MRU4UWP81Z
    • MRU4UWP81Z
    • Inchi: 1S/C39H60O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(40)36(44)30(37(45)33(28)41)27-31-38(46)34(42)29(35(43)39(31)47)26-24-22-20-18-16-14-12-10-8-6-4-2/h40,42,45,47H,3-27H2,1-2H3
    • InChI-Schlüssel: UJRBGYWAIIVDNE-UHFFFAOYSA-N
    • Lächelt: OC1C(C(=C(C(C=1CCCCCCCCCCCCC)=O)O)CC1C(C(=C(C(C=1O)=O)CCCCCCCCCCCCC)O)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 656.429
  • Monoisotopenmasse: 656.42881887g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 47
  • Anzahl drehbarer Bindungen: 26
  • Komplexität: 1110
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 13
  • Topologische Polaroberfläche: 149Ų

Experimentelle Eigenschaften

  • PSA: 149.2
  • LogP: 10.33070
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Amadis Chemical Company Limited